Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate
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Overview
Description
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a cyclobutane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or pyridine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclobutane derivatives.
Scientific Research Applications
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate involves its reactivity due to the presence of the Boc-protected amino group and the fluorine atom. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorine atom can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(Boc-amino)-3-chlorocyclobutanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 1-(Boc-amino)-3-bromocyclobutanecarboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 1-(Boc-amino)-3-iodocyclobutanecarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate makes it unique compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and development.
Biological Activity
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is a fluorinated cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a fluorine atom and a Boc (tert-butyloxycarbonyl) protecting group, suggests possible applications in drug development, particularly in targeting various biological pathways.
The compound's structure can be described as follows:
- Chemical Formula : C11H16FNO2
- Molecular Weight : 215.25 g/mol
- Key Functional Groups :
- Fluorinated cyclobutane
- Amino acid derivative with a Boc protecting group
Biological Activity Overview
Research into the biological activity of this compound reveals its potential in several areas:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties, likely due to their interaction with metabolic pathways in cancer cells.
- Amino Acid Transport Modulation : The compound may influence amino acid transport systems, which are crucial for tumor cell metabolism. This modulation could potentially enhance the efficacy of cancer therapies by altering nutrient availability to tumor cells.
Antitumor Efficacy
A study focused on the synthesis and evaluation of fluorinated amino acid derivatives found that compounds with similar structural motifs were effective in inhibiting tumor growth in vitro. For instance, derivatives that included a fluorinated cyclobutane exhibited enhanced uptake by cancer cells, suggesting they could serve as effective imaging agents or therapeutic compounds .
Amino Acid Transport Studies
In vitro experiments have demonstrated that fluorinated amino acids can act as substrates for various amino acid transport systems, such as LAT (L-type amino acid transporter). This characteristic is particularly relevant for tumors that rely on glutamine metabolism. This compound may similarly modulate these transport systems, potentially leading to decreased tumor proliferation .
Data Table: Comparison of Biological Activities
Properties
Molecular Formula |
C12H20FNO4 |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
ethyl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-5-17-9(15)12(6-8(13)7-12)14-10(16)18-11(2,3)4/h8H,5-7H2,1-4H3,(H,14,16) |
InChI Key |
HXIXVACPUCDUBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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